molecular formula Fe4H18O30P6 B592857 Ferric pyrophosphate nonahydrate CAS No. 10049-18-0

Ferric pyrophosphate nonahydrate

Cat. No.: B592857
CAS No.: 10049-18-0
M. Wt: 907.337
InChI Key: VYRMLVOEDYFANG-UHFFFAOYSA-B
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Description

Ferric pyrophosphate nonahydrate serves as a critical iron source in advanced nutritional and biomedical research. In food science, it is a key compound for studying iron fortification, particularly in developing stable, bioavailable forms of iron that do not cause organoleptic changes in food matrices . Its research value is significantly enhanced in the form of nanostructured particles, where increased specific surface area has been shown to dramatically improve iron absorption and bioavailability in iron-deficient subjects, offering a promising strategy for addressing global iron deficiency anemia . In renal medicine, soluble derivatives like ferric pyrophosphate citrate are investigated for maintaining hemoglobin in hemodialysis patients . This compound can be delivered directly via the dialysate, bypassing the reticuloendothelial system to donate iron directly to transferrin, thus replacing the 5-7 mg of iron lost during each dialysis treatment without significantly increasing iron stores . Furthermore, its mechanism of action involves the pyrophosphate moiety's ability to trigger direct iron transfer to transferrin and promote iron exchange between transferrin molecules, facilitating efficient incorporation into hemoglobin . Research also explores innovative delivery methods for this compound, including its use in transdermal delivery systems and incorporation into specialized formulations like Sucrosomial® Iron, which is studied for its improved gastrointestinal tolerance and novel absorption pathways that bypass the DMT1 transporter .

Properties

CAS No.

10049-18-0

Molecular Formula

Fe4H18O30P6

Molecular Weight

907.337

IUPAC Name

iron(3+);phosphonato phosphate;nonahydrate

InChI

InChI=1S/4Fe.3H4O7P2.9H2O/c;;;;3*1-8(2,3)7-9(4,5)6;;;;;;;;;/h;;;;3*(H2,1,2,3)(H2,4,5,6);9*1H2/q4*+3;;;;;;;;;;;;/p-12

InChI Key

VYRMLVOEDYFANG-UHFFFAOYSA-B

SMILES

O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

Synonyms

Iron(III)pyrophosphate nonahydarate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ferrous Sulfate (FeSO₄)

  • Solubility : Water-soluble.
  • Bioavailability : 100% (reference standard).
  • Applications : Widely used in supplements and fortified foods.
  • Advantages : High bioavailability, cost-effective.
  • Disadvantages : Causes undesirable color/flavor changes in foods .
  • Key Study : In adults, micronized FePP matched ferrous sulfate’s absorption (P = 0.24–0.72) .

Ferric Pyrophosphate Citrate (FPC)

  • Bioavailability : Directly binds transferrin in blood, rapid clearance .
  • Applications : Approved for hemodialysis patients to maintain hemoglobin.
  • Advantages : Avoids iron overload; administered via dialysate .
  • Disadvantages : Requires specialized formulation for stability .

Ferric Saccharate

  • Solubility : Water-soluble.
  • Bioavailability : Lower than FePP in CKD patients (Hb rise: Ferric Saccharate < FePP) .
  • Applications: Oral and intravenous iron supplementation.
  • Disadvantages : Lower efficacy and adherence compared to FePP .

Ferric Phytate

  • Solubility : Insoluble in water.
  • Applications : Experimental use in bouillons and condiments.
  • Advantages : Neutral color and taste.
  • Disadvantages : Requires pH optimization for absorption .

Nanosized Ferric Pyrophosphate

  • Solubility : Enhanced solubility due to reduced particle size (<100 nm).
  • Bioavailability : 2–3× higher than conventional FePP in rat models .
  • Applications : Food fortification with improved sensory properties.
  • Advantages : Increased surface area enhances dissolution in gastric fluid .

Comparative Data Table

Compound Solubility Bioavailability (vs. FeSO₄) Applications Key Advantages Limitations
Ferrous Sulfate Water-soluble 100% Supplements, fortified foods High bioavailability Causes organoleptic changes
Micronized FePP Water-insoluble 75–100% Infant cereals, yogurt drinks Neutral color, no taste alteration Requires micronization for efficacy
Ferric Pyrophosphate Citrate Water-soluble N/A (IV route) Hemodialysis Direct transferrin binding Requires dialysis infrastructure
Ferric Saccharate Water-soluble <50% Oral/IV supplements Moderate stability Lower efficacy vs. FePP
Nanosized FePP Partially soluble ~200% (vs. conventional) Advanced food fortification Enhanced solubility and absorption Higher production costs

Research Findings and Innovations

  • Particle Size Impact : Reducing FePP particle size from 7.5 µm to 0.3 µm increased bioavailability to match ferrous sulfate .
  • CKD Treatment : FePP showed superior hemoglobin elevation (vs. ferric fumarate/saccharate) and 100% adherence in CKD patients .
  • pH-Dependent Solubility : FePP solubility increases in acidic conditions (pH 1–3), mimicking gastric fluid, but requires solubilizing agents in neutral foods .
  • FPC Development : Pharmaceutical-grade FPC, with higher solubility than food-grade FePP, enables efficient iron delivery during dialysis .

Q & A

Q. What are the standard synthetic routes for ferric pyrophosphate nonahydrate in laboratory settings?

this compound is typically synthesized by reacting sodium pyrophosphate decahydrate with ferric nitrate under controlled pH and temperature. The process involves dissolving sodium pyrophosphate in deionized water, followed by gradual addition of ferric nitrate solution. Precipitation occurs at pH 3–4, and the product is isolated via filtration, washed, and dried. Crystallinity is enhanced through hydrothermal treatment or aging under specific humidity conditions .

Q. How can researchers verify the purity and crystallinity of this compound?

Purity is assessed using inductively coupled plasma optical emission spectrometry (ICP-OES) to quantify iron and phosphorus content. Crystallinity is evaluated via X-ray diffraction (XRD), comparing peaks to reference patterns (e.g., ICDD PDF 00-034-0526). Thermogravimetric analysis (TGA) confirms hydration levels by measuring mass loss at 100–200°C (nonahydrate decomposition) .

Q. What spectroscopic methods distinguish this compound from other iron phosphates?

Fourier-transform infrared spectroscopy (FTIR) identifies pyrophosphate (P₂O₇⁴⁻) bands at ~930 cm⁻¹ (asymmetric P–O–P stretch) and 550 cm⁻¹ (Fe–O–P vibrations). Raman spectroscopy further differentiates it from orthophosphates by detecting pyrophosphate-specific peaks. Energy-dispersive X-ray spectroscopy (EDS) provides elemental mapping to confirm Fe/P ratios (~4:3 for Fe₄(P₂O₇)₃·9H₂O) .

Advanced Research Questions

Q. What advanced techniques resolve the iron coordination environment in this compound?

Extended X-ray absorption fine structure (EXAFS) and X-ray absorption near-edge structure (XANES) are employed to analyze Fe³⁺ coordination. EXAFS reveals Fe–O–P bond distances (~1.9–2.1 Å) and Fe–O–Fe interactions in the lattice. XANES edge positions confirm the oxidation state (Fe³⁺) by comparing to iron oxide standards. These methods differentiate ferric pyrophosphate from citrate or sulfate complexes .

Q. How do synthesis parameters influence bioavailability in in vivo studies?

Hydrothermal synthesis temperature (e.g., 120–180°C) and reaction time modulate particle size (50–200 nm), affecting dissolution rates and iron absorption. In piglet studies, smaller nanoparticles (<100 nm) showed 30% higher bioavailability compared to micron-sized particles. Bioavailability is quantified via atomic absorption spectroscopy (AAS) of serum iron levels post-administration .

Q. How can conflicting solubility data under physiological conditions be reconciled?

Discrepancies arise from pH-dependent solubility (e.g., higher solubility at gastric pH 1.5 vs. intestinal pH 6.8). Methodological consistency is critical: use simulated gastric fluid (0.1 M HCl) and intestinal buffer (phosphate buffer, pH 6.8) for in vitro tests. Dynamic light scattering (DLS) monitors aggregation, while ICP-OES tracks iron release over time. Confounding factors like ionic strength (e.g., Na⁺/K⁺ concentrations) must be controlled .

Methodological Notes

  • Synthesis Optimization : Adjust molar ratios of Fe³⁺ to P₂O₇⁴⁻ (4:3 stoichiometry) to minimize impurities like FePO₄ .
  • Data Validation : Cross-validate XRD and TGA results with synchrotron-based techniques for nanoscale crystallinity .
  • Environmental Impact : Assess ecotoxicity using OECD Guideline 207 (earthworm tests) to ensure compliance with EPA standards .

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